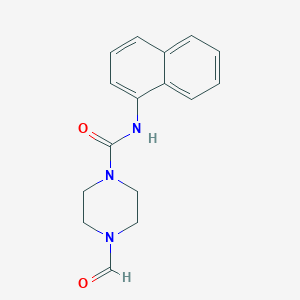

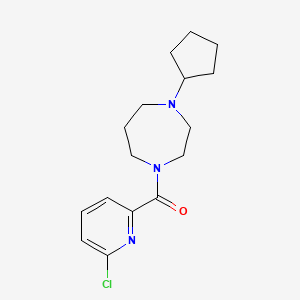

4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Naphthalene derivatives are extensive drug resources and are used as wetting agents, surfactants, and insecticides . These derivatives exhibit unique photo physical and chemical properties . Nitrogen-containing heterocycles were employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

Synthesis Analysis

In a study, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

Pyrrolopyrazine as a biologically active scaffold contains pyrrole and pyrazine rings . Compounds with this scaffold have widely exhibited different biological activities .Physical And Chemical Properties Analysis

Naphthalene dyes have rigid plane and large π-electron conjugation . They have high quantum yield and excellent photostability .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

4-Formyl-N-naphthalen-1-ylpiperazine-1-carboxamide, as part of the naphthalene carboxamide family, has been studied for its reactivity in various chemical processes. Aleksandrov and El’chaninov (2017) described the synthesis of related naphthalene compounds, demonstrating their potential in electrophilic substitution reactions, which is crucial in the development of new chemical entities (Aleksandrov & El’chaninov, 2017).

Antiviral Activities

Compounds similar to this compound have been identified for their antiviral properties. Oien et al. (2002) discovered that a naphthalene carboxamide acted as a nonnucleoside inhibitor of human cytomegalovirus polymerase, highlighting its potential in antiviral therapy (Oien et al., 2002).

Synthesis of Fluoronaphthoic Acids

Tagat et al. (2002) explored the synthesis of fluorinated versions of naphthoic acids, which are structurally related to this compound. These compounds are valuable in developing biologically active compounds (Tagat et al., 2002).

Chirality Sensing and Optical Properties

Bentley and Wolf (2014) investigated compounds that incorporated naphthalene scaffolds for chirality sensing, which is crucial in stereochemical analysis in pharmaceuticals (Bentley & Wolf, 2014). Similarly, Masu et al. (2005) studied carboxamides with naphthalene rings, like this compound, for their folding structures and fluorescence, important for developing new materials with unique optical properties (Masu et al., 2005).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-12-18-8-10-19(11-9-18)16(21)17-15-7-3-5-13-4-1-2-6-14(13)15/h1-7,12H,8-11H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWMOIJWPVGVQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)C(=O)NC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-adamantyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2583655.png)

![1-(benzyl(2-hydroxyethyl)amino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2583660.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2583661.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-ethoxybenzamide](/img/structure/B2583663.png)

![N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide](/img/structure/B2583665.png)

![6-[2-(Aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carbonyl]-2-(2-methylpropyl)-4,5-dihydropyridazin-3-one;hydrochloride](/img/structure/B2583668.png)

![4-Chloro-2-phenyl-6-[(phenylsulfinyl)methyl]pyrimidine](/img/structure/B2583674.png)